

Physical and chemical properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane

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Compound of Interest

Compound Name: 2-Ethyl-5,5-dimethyl-1,3-dioxane

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An In-depth Technical Guide to 2-Ethyl-5,5-dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5,5-dimethyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of acetals. Specifically, it is the cyclic acetal formed from the reaction of propanal and 2,2-dimethyl-1,3-propanediol. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key reactions, tailored for a scientific audience. The information presented is crucial for its application in research and development, particularly in fields where the protection of carbonyl groups or the controlled release of aldehydes is required.

Physical Properties

2-Ethyl-5,5-dimethyl-1,3-dioxane is a colorless liquid with a characteristic odor.^[1] It is a flammable substance and should be handled with appropriate safety precautions.^[1] While some physical properties have been experimentally determined, others, such as the melting point and vapor pressure, are not well-documented in publicly available literature.

Table 1: Physical Properties of **2-Ethyl-5,5-dimethyl-1,3-dioxane**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	[2]
Molecular Weight	144.21 g/mol	[1]
CAS Number	768-58-1	[2]
Physical State	Liquid	[1]
Color	Colorless	[1]
Odor	Characteristic	[1]
Boiling Point	154 °C	[1]
Melting Point	Undetermined	[1]
Density	0.88 g/cm ³ at 20 °C	[1]
Flash Point	50 °C	[1]
Solubility in Water	Not miscible or difficult to mix	[1]
Refractive Index	1.4200-1.4230 @ 20°C	[3]
Vapor Pressure	Not determined	[1]

Chemical Properties

The chemical behavior of **2-Ethyl-5,5-dimethyl-1,3-dioxane** is primarily dictated by the acetal functional group. This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol.

Key Chemical Characteristics:

- **Flammability:** The compound is a flammable liquid and vapor.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.
- **Stability:** It is stable under recommended storage conditions.[4]
- **Incompatibilities:** It is incompatible with strong oxidizing agents.

- Hydrolysis: The 1,3-dioxane ring can be opened via acid-catalyzed hydrolysis to yield propanal and 2,2-dimethyl-1,3-propanediol. This reaction is a cornerstone of its utility as a protecting group for either the aldehyde or the diol.^[5] The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed at lower pH.^[5]

Spectroscopic Data (Predicted)

While experimental spectra for **2-Ethyl-5,5-dimethyl-1,3-dioxane** are not readily available in public databases, a general interpretation based on its structure and data from analogous compounds can be made.

¹H NMR (Predicted):

- CH(O)₂- (acetal proton): A triplet is expected for the proton at the 2-position, coupled to the adjacent methylene group of the ethyl substituent.
- CH₂- (ring): The four protons of the dioxane ring at the 4 and 6 positions would likely appear as two distinct signals, each being a singlet or part of an AB system, due to the gem-dimethyl group at the 5-position.
- C(CH₃)₂- (gem-dimethyl): Two singlets are expected for the methyl groups at the 5-position, which are diastereotopic.
- CH₂CH₃ (ethyl group): A quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR (Predicted):

- CH(O)₂- (acetal carbon): A signal is expected in the range of 95-105 ppm.
- O-CH₂- (ring carbons): A signal for the carbons at the 4 and 6 positions would be expected around 70-80 ppm.
- C(CH₃)₂- (quaternary carbon): A signal for the carbon at the 5-position would appear in the aliphatic region.
- C(CH₃)₂- (gem-dimethyl carbons): Signals for the two methyl carbons at the 5-position.

- $\text{-CH}_2\text{CH}_3$ (ethyl group carbons): Two distinct signals in the aliphatic region.

IR Spectroscopy (Predicted):

- C-H stretching (alkane): Strong bands are expected in the $2850\text{-}3000\text{ cm}^{-1}$ region.
- C-O stretching (acetal): Strong, characteristic bands are expected in the $1000\text{-}1200\text{ cm}^{-1}$ region, typical for the C-O-C-O-C linkage of an acetal.
- CH_2 and CH_3 bending: Bands in the $1350\text{-}1470\text{ cm}^{-1}$ region.

Experimental Protocols

Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane

The synthesis of **2-Ethyl-5,5-dimethyl-1,3-dioxane** is a classic example of acetal formation. It involves the acid-catalyzed reaction of propanal with 2,2-dimethyl-1,3-propanediol. The reaction is reversible, and to drive it towards the product, water, a byproduct, is typically removed.

Materials:

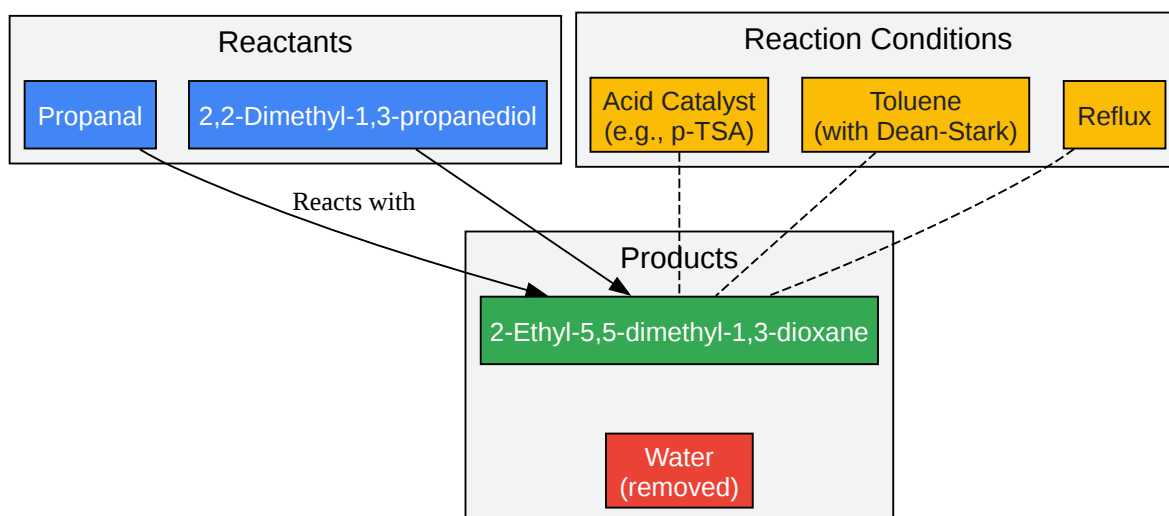
- Propanal
- 2,2-dimethyl-1,3-propanediol
- Anhydrous toluene or benzene
- Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
- Dean-Stark apparatus
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Condenser

- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Distillation apparatus

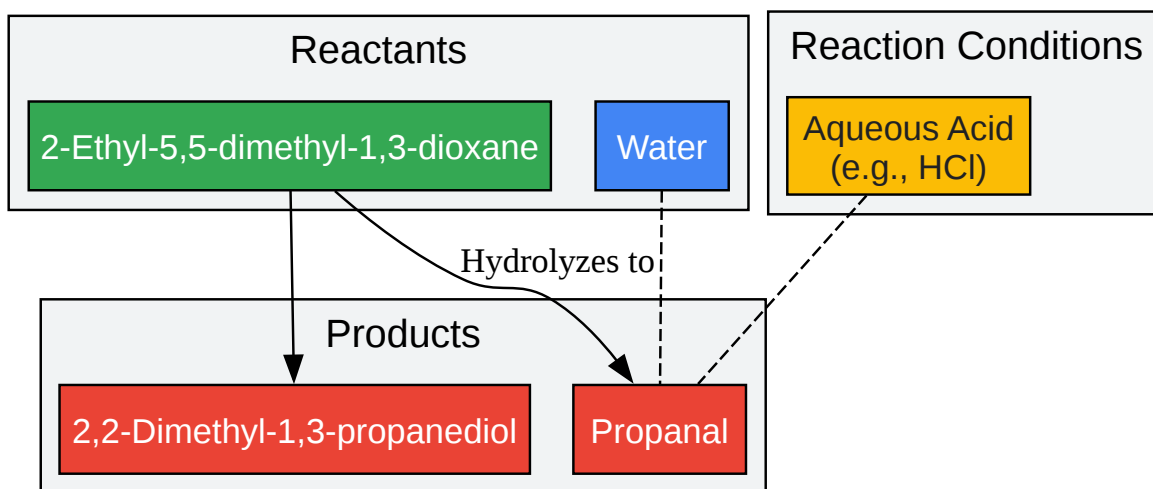
Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol and a suitable solvent like toluene.
- Add a stoichiometric equivalent of propanal to the flask.
- Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation under reduced pressure to obtain pure **2-Ethyl-5,5-dimethyl-1,3-dioxane**.

Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane



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